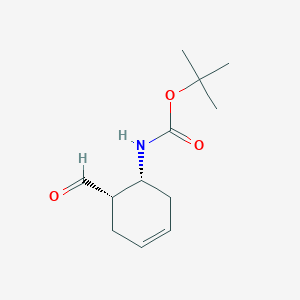

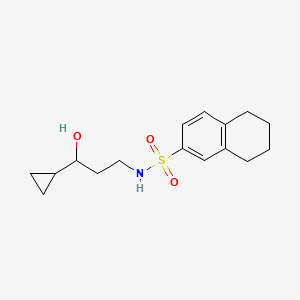

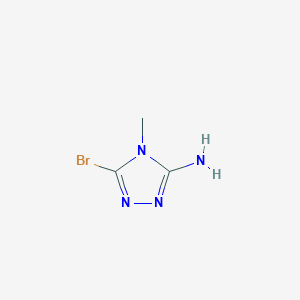

![molecular formula C6H7BrClN5 B2398811 (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride CAS No. 2411283-31-1](/img/structure/B2398811.png)

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the empirical formula C9H10N2O . It’s usually available in solid form .

Molecular Structure Analysis

The molecular structure of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the SMILES string BrC1=CN2C(N=C1)=NC=N2 . The InChI key for this compound is VEPBELSFCORKNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” include a molecular weight of 162.19 and it’s usually available in solid form .Aplicaciones Científicas De Investigación

Synthesis and Structural Rearrangement

Research has demonstrated the synthesis and structural rearrangement of bromo-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues through bromine-mediated oxidative cyclization. This process involves the conversion of aldehyde-derived hydrazones, followed by Dimroth rearrangement to yield [1,2,4]triazolo[1,5-c]pyrimidines. The halogen functionalities on the pyrimidine nucleus facilitate its use as a versatile synthetic intermediate for diversification via palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution (Tang et al., 2014).

Antimicrobial Activity

A series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi. Some compounds showed significant antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Prasanna Kumara et al., 2013).

Potential Antiasthma Agents

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were synthesized through a series of reactions including cyclization and Dimroth rearrangement, with specific derivatives selected for further pharmacological and toxicological study due to their promising activity (Medwid et al., 1990).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways for [1,2,4]triazolo[1,5-c]pyrimidine derivatives, demonstrating the flexibility of chloropyrimidinyl hydrazones in oxidative cyclization and bromination reactions. This work has paved the way for the synthesis of highly functionalized [1,2,4]triazolo[1,5-c]pyrimidines, enriching the toolkit for chemical synthesis and diversification (Li et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN5.ClH/c7-4-2-9-6-10-5(1-8)11-12(6)3-4;/h2-3H,1,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRSSNYLBPLJPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC(=NN21)CN)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

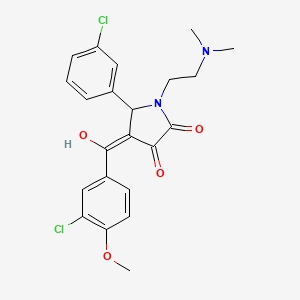

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)

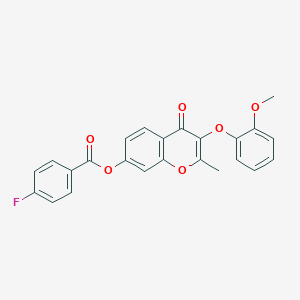

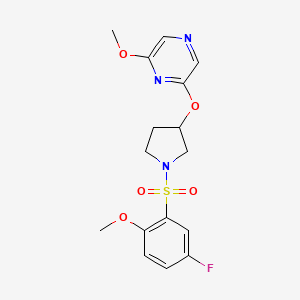

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)

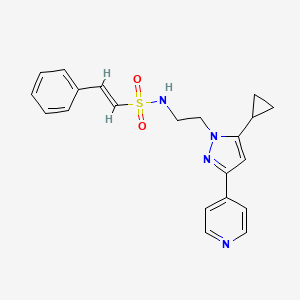

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)

![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)

![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)